5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Overview
Description
5-(Tetrahydrofuran-3-yl)thiazol-2-amine (5-THFTA) is a heterocyclic amine that is widely used in organic synthesis and as a reagent in scientific research. It is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-THFTA has been studied extensively for its biological activity, and has been found to have a wide range of applications in medicinal chemistry and biochemistry.
Scientific Research Applications
Quantitative Assessment and Noncovalent Interactions in Thiadiazole Derivatives
Thiadiazole derivatives, including those similar to 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, have been studied for their crystal structures and noncovalent interactions. These studies focus on understanding the orientation of amino groups and the role of intra- and intermolecular interactions characterized by quantum theory and Hirshfeld surface analysis. Such analyses help in elucidating the stabilization mechanisms of these structures, critical for designing materials with desired properties (El-Emam et al., 2020).
Synthesis of Sulfur-, Nitrogen-, and Oxygen-Containing Heterocycles
Research has been conducted on the synthesis of eight-membered ring lactams from five-membered ring 1,4-diketones, highlighting the versatility of tetrahydrofuran derivatives in forming rare heterocyclic systems. This work underscores the potential of such compounds in synthesizing complex molecules for various applications, from materials science to pharmaceuticals (Pflantz et al., 2009).
Solution-phase Synthesis of Hindered N-methylated Tetrapeptide
The use of Bts-protected amino acid chlorides for the synthesis of complex peptides demonstrates the utility of tetrahydrofuran derivatives and similar compounds in peptide synthesis. Efficient coupling and methylation steps, facilitated by such compounds, enable the creation of significant biomolecules without the need for extensive purification processes (Vedejs & Kongkittingam, 2000).
Anti-leishmanial Activity of Thiadiazol-2-amines
Studies on thiadiazol-2-amines, bearing structural similarities to 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, have shown promising anti-leishmanial activities. The introduction of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties enhances their effectiveness against Leishmania major, indicating potential for therapeutic applications (Tahghighi et al., 2012).
Facile and Effective Synthesis of 4-Thiazolidinone Derivatives
Research on the synthesis of 4-thiazolidinone derivatives using Y(OTf)3 as a catalyst in tetrahydrofuran reveals efficient methods for constructing the thiazolidinone skeleton. Such methodologies contribute to the development of compounds with potential pharmacological and material science applications (Luo et al., 2016).
properties
IUPAC Name |
5-(oxolan-3-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTULFIVZBPYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydrofuran-3-yl)thiazol-2-amine | |
CAS RN |
1565386-73-3 | |
Record name | 5-(oxolan-3-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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